molecular formula C16H22N6O B5967790 N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

货号 B5967790
分子量: 314.39 g/mol
InChI 键: LNRCHXWEJGKYJY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide, commonly known as TAK-242, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. It is an inhibitor of Toll-like receptor 4 (TLR4) signaling, which plays a crucial role in the innate immune response. TLR4 is a transmembrane receptor that recognizes pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), leading to the activation of downstream signaling pathways. TAK-242 has been shown to selectively inhibit TLR4 signaling without affecting other TLRs, making it a promising drug candidate for the treatment of various inflammatory and autoimmune diseases.

作用机制

TAK-242 selectively inhibits N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide signaling by binding to the intracellular domain of N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide and preventing the recruitment of downstream signaling molecules. This leads to the inhibition of the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
Biochemical and physiological effects:
TAK-242 has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo studies. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, and MCP-1, in response to N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide activation. TAK-242 has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammatory and immune responses.

实验室实验的优点和局限性

One of the advantages of TAK-242 is its selectivity for N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide signaling, which allows for the specific inhibition of N-(4-pyridinylmethyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide-mediated immune responses without affecting other TLRs. TAK-242 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of TAK-242 is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in in vivo studies.

未来方向

There are several future directions for the study of TAK-242. One potential direction is the development of TAK-242 analogs with improved pharmacokinetic properties and efficacy. Another potential direction is the investigation of the therapeutic potential of TAK-242 in other diseases, such as neuroinflammatory diseases and metabolic disorders. Additionally, the combination of TAK-242 with other drugs or therapies may also be explored for the treatment of various diseases.

合成方法

The synthesis of TAK-242 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 1-(1H-tetrazol-1-yl)methanamine with 1-bromo-4-pyridinemethanol to form the intermediate 1-(4-pyridinylmethyl)-1H-tetrazole. This intermediate is then reacted with cyclohexylmagnesium bromide to form the corresponding cyclohexyl derivative. The final step involves the reaction of the cyclohexyl derivative with 2-chloro-N-(pyridin-4-ylmethyl)acetamide to form TAK-242.

科学研究应用

TAK-242 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising drug candidate for the treatment of various inflammatory and autoimmune diseases. Some of the diseases that TAK-242 has been studied for include sepsis, arthritis, asthma, and cancer.

属性

IUPAC Name

N-(pyridin-4-ylmethyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c23-15(18-11-14-4-8-17-9-5-14)10-16(6-2-1-3-7-16)12-22-13-19-20-21-22/h4-5,8-9,13H,1-3,6-7,10-12H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRCHXWEJGKYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)NCC2=CC=NC=C2)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。